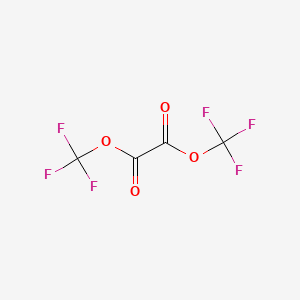
Distibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distibane is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of antimony atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Distibane can be synthesized through a series of redox reactions. One common method involves the oxidation of a precursor compound, such as a bisstibane, followed by a reduction step. For example, the oxidation of a bisstibane with a suitable oxidizing agent, such as [Fc][BArF] (BArF = B(C6F5)4), yields a stibane-coordinated stibenium cation. Subsequent reduction of this cation with potassium graphite (KC8) results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar redox reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as single-crystal X-ray diffraction (sc-XRD) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize and confirm the structure of the synthesized this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Distibane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form stibenium cations.
Reduction: Reduction of stibenium cations yields this compound.
Cycloaddition: This compound can participate in cycloaddition reactions with diazomethanes and azides to form distibiranes and azadistibiranes.
Common Reagents and Conditions
Oxidizing Agents: [Fc][BArF] is commonly used for the oxidation of bisstibane to stibenium cations.
Reducing Agents: Potassium graphite (KC8) is used for the reduction of stibenium cations to this compound.
Cycloaddition Reagents: Diazomethanes and azides are used in cycloaddition reactions with this compound.
Major Products Formed
Stibenium Cations: Formed during the oxidation of bisstibane.
This compound: Formed during the reduction of stibenium cations.
Distibiranes and Azadistibiranes: Formed during cycloaddition reactions with diazomethanes and azides.
Wissenschaftliche Forschungsanwendungen
Distibane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organoantimony compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of distibane involves its ability to undergo redox reactions and form stable complexes with other molecules. The molecular targets and pathways involved in its action are primarily related to its redox behavior and donor-acceptor interactions. This compound can coordinate with various ligands, forming stable complexes that can participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Distibane can be compared with other similar compounds, such as:
Bisstibane: A precursor to this compound, which undergoes oxidation and reduction to form this compound.
Distibiranes: Formed through cycloaddition reactions with this compound.
Azadistibiranes: Formed through cycloaddition reactions with this compound and azides.
This compound is unique due to its specific redox behavior and ability to form stable complexes with various ligands. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
14939-42-5 |
|---|---|
Molekularformel |
H4Sb2 |
Molekulargewicht |
247.55 g/mol |
InChI |
InChI=1S/2Sb.4H |
InChI-Schlüssel |
FMBZMVISYSZRSF-UHFFFAOYSA-N |
Kanonische SMILES |
[SbH2].[SbH2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
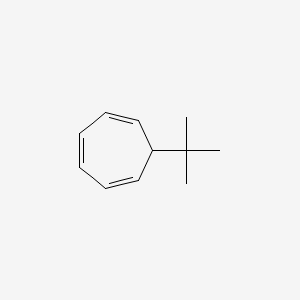
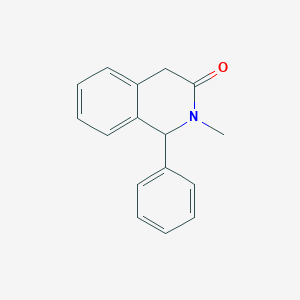
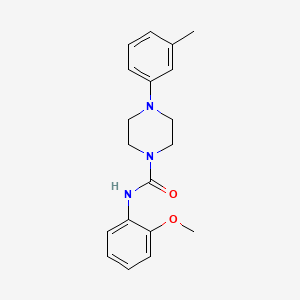

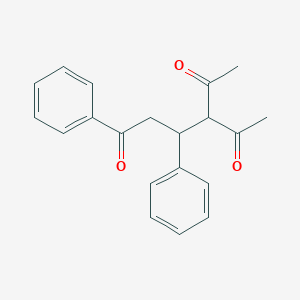


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)




